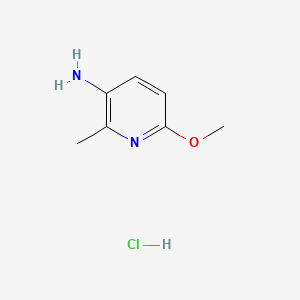

3-Amino-6-methoxy-2-picoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-2-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJPPEOWDYKBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953931 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320577-63-7 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-6-methoxy-2-picoline hydrochloride CAS 320577-63-7 properties

An In-Depth Technical Guide to 3-Amino-6-methoxy-2-picoline hydrochloride (CAS 320577-63-7)

Introduction: A Versatile Pyridine Building Block

This compound, registered under CAS number 320577-63-7, is a substituted pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its unique structural arrangement, featuring an amino group, a methoxy substituent, and a methyl group on the pyridine core, provides multiple reactive sites for constructing more complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic workflow, key applications in drug discovery, and essential safety and handling protocols to empower researchers in leveraging its full potential.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount. 3-Amino-6-methoxy-2-picoline is typically supplied as a hydrochloride salt to improve stability and handling. It is crucial to distinguish between the free base and its salt forms, as their properties differ.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Registry Number | 320577-63-7 | [2] |

| Synonyms | 3-Amino-6-methoxy-2-methylpyridine HCl; 2-Methoxy-5-Amino-6-Picoline HCl | [2] |

| Molecular Formula | C₇H₁₁ClN₂O (as Hydrochloride) | [2][3] |

| Molecular Weight | 174.63 g/mol (as Hydrochloride) | [2] |

| C₇H₁₀N₂O (Free Base) | [4] | |

| 138.17 g/mol (Free Base) | [1][4] | |

| Appearance | Solid (typically white to off-white or crystalline powder) | [5][6] |

| Melting Point | Data varies, approx. 40 - 45 °C (for free base) | [6] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents like methanol and ethanol. | [5][6] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Hygroscopic. | [7] |

Structural Analysis and Reactivity

The reactivity of 3-Amino-6-methoxy-2-picoline is dictated by its distinct functional groups. The amino group (-NH₂) at the 3-position is a nucleophilic site, making it a key handle for amide bond formation, diazotization, or other amine-related chemistries. The pyridine ring itself can undergo various transformations, while the methoxy (-OCH₃) and methyl (-CH₃) groups modulate the ring's electronic properties and provide steric influence.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. longkechem.com [longkechem.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of 6-Methoxy-2-methylpyridin-3-amine HCl

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride

Foreword: Navigating the Compound's Identity

For researchers, scientists, and drug development professionals, precision is paramount. The subject of this guide, 6-Methoxy-2-methylpyridin-3-amine HCl, is a key building block in medicinal chemistry and a component in various industrial applications.[1][2][3] However, a critical clarification is necessary from the outset. While the user query specifies the hydrochloride (HCl), extensive data, including that from regulatory bodies, predominantly refers to the dihydrochloride form (CAS No. 83732-72-3).[1][4] This form, with two hydrochloride adducts, is the more stable and commonly characterized salt. This guide will therefore focus on the physicochemical properties of the dihydrochloride salt, as this is the entity researchers will most likely encounter and work with. This distinction is crucial for stoichiometric calculations, formulation development, and interpretation of analytical data.

Executive Summary: A Chemist's Overview

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a substituted pyridine derivative recognized for its utility as a synthetic intermediate.[2] Its structure, featuring a pyridine core with methoxy and amino functionalities, provides a versatile scaffold for constructing complex heterocyclic systems with potential biological activities.[2] While its most documented commercial use is in hair dye formulations, its true potential lies in the realm of drug discovery and medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties is the first step toward unlocking this potential. This guide provides a comprehensive analysis of these properties, offering both established data and validated protocols for in-house determination.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride. It is vital to note that some properties, such as melting point and pKa, are not definitively reported in public literature, underscoring the importance of the experimental protocols provided herein.

| Property | Value / Observation | Source(s) |

| IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | [4] |

| Synonyms | 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride; HC Blue No. 7 | [1][4] |

| CAS Number | 83732-72-3 | [1][4] |

| Molecular Formula | C₇H₁₁N₃O·2HCl (C₇H₁₃Cl₂N₃O) | [4] |

| Molecular Weight | 226.10 g/mol | [4] |

| Physical Form | Fine grey-violet powder | [1] |

| Boiling Point | Decomposes at >300 °C | [1] |

| Melting Point | Not specified in literature. | [1] |

| Water Solubility | > 100 g/L (at room temperature) | [1] |

| Ethanol Solubility | 1 - 10 g/L (at room temperature) | [1] |

| DMSO Solubility | > 100 g/L (at room temperature) | [1] |

| Partition Coeff. | Log P_ow = 0.7 (Calculated; requires experimental validation) | [1] |

| UV-Vis λ_max_ | 241 nm and 314 nm | [1] |

| pKa | Not specified in literature. | [1] |

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, my role is not just to present data, but to explain its relevance and empower fellow researchers to validate and expand upon it. The following sections delve into the causality behind these properties and provide robust, self-validating protocols for their determination.

Solubility Profile: The Foundation of Application

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, a common strategy in drug development to make compounds more amenable to biological systems and formulations.[5] The reported data indicates high solubility in water and DMSO, and moderate solubility in ethanol, which is consistent with a polar, salt-like compound.[1]

This protocol employs the equilibrium shake-flask method, a gold standard for solubility measurement, followed by HPLC quantification. The causality is simple: by ensuring the solution is saturated, we can accurately measure the maximum concentration of the solute in a given solvent.

Workflow Diagram: Solubility Determination

Caption: Shake-flask method for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a minimum of 24 hours to ensure equilibrium is achieved.

-

Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Prepare a series of dilutions of the supernatant and determine the concentration using a validated HPLC-UV method (see Section 3.5). The concentration of the undiluted supernatant represents the equilibrium solubility.[6]

Melting Point: A Purity and Identity Checkpoint

The melting point is a fundamental physical property used to identify a compound and assess its purity. For a pure crystalline solid, the melting range is typically sharp. The literature from the European Commission's Scientific Committee on Consumer Products (SCCP) surprisingly omits this value, indicating it was not provided in the regulatory submission.[1] Therefore, experimental determination is necessary.

This is a standard pharmacopeial method. The visual observation of the phase transition from solid to liquid within a heated capillary provides a precise temperature range.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid ramp (10-20 °C/min) can be used for an initial approximate determination, followed by a slow ramp (1-2 °C/min) for an accurate measurement.

-

Observation: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range T_onset – T_clear.[6]

Dissociation Constant (pKa): Predicting Behavior in Solution

The pKa values of a molecule are critical for predicting its ionization state, and thus its solubility, permeability, and receptor interactions at a given pH. As a dihydrochloride salt of a molecule with multiple basic nitrogen atoms (two amines and the pyridine ring nitrogen), 6-Methoxy-2-methylpyridin-3-amine is expected to have multiple pKa values. No experimental data is currently available.

This method directly measures the pH of a solution as a titrant is added, allowing for the empirical determination of the pKa values. The inflection points in the titration curve correspond to the equivalence points, and the half-equivalence points correspond to the pKa values.

Workflow Diagram: Potentiometric Titration for pKa

Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water.

-

Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) between the equivalence points (the steepest parts of the curve).[6]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for chemical identity and structural elucidation. While no public spectra for the title compound are available, we can predict the key features and outline the protocols for their acquisition.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy (-OCH₃) protons, the methylamino (-NHCH₃) protons, and the primary amine (-NH₂) protons. The aromatic protons will appear as doublets or doublets of doublets in the 6.0-8.0 ppm region. The methoxy and methyl protons will appear as singlets, likely around 3.8-4.0 ppm and 2.8-3.0 ppm, respectively. The amine protons (-NH) are often broad and their chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the 100-160 ppm region, while the methoxy and methyl carbons will appear upfield (<60 ppm).

The FTIR spectrum of an amine salt is characteristically different from its free base. The most prominent feature will be a strong, broad absorption band in the 2400-3000 cm⁻¹ region, which is due to the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[5] Other key expected vibrations include:

-

N-H Bending: Around 1600-1500 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Ring): In the 1650-1400 cm⁻¹ region.[7]

-

C-O Stretching (Methoxy): A strong band around 1250-1000 cm⁻¹.

-

C-H Stretching (Alkyl): Just below 3000 cm⁻¹.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is a good choice given the compound's high water solubility, but it will cause the exchange and disappearance of the N-H proton signals. DMSO-d₆ will allow for the observation of N-H protons.

-

FTIR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

FTIR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Chromatographic Purity Assessment

Regulatory documents indicate the presence of unidentified impurities up to 2.8% (by peak area) in analyzed batches.[1] High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds.

This protocol provides a starting point for method development. The choice of a C18 column is standard for small molecules, and an acidic mobile phase is appropriate for analyzing a basic compound like a pyridine derivative, ensuring good peak shape.

Workflow Diagram: HPLC Purity Analysis

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 241 nm or 314 nm.[1]

-

Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.

-

Analysis: Dissolve the sample in the mobile phase A. Inject and analyze. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Stability and Handling

-

Nitrosation Risk: As a secondary amine, 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is susceptible to nitrosation to form potentially carcinogenic N-nitrosamines. It is imperative that this compound is not used in combination with nitrosating agents (e.g., nitrites) under acidic conditions. The nitrosamine content in any formulation should be strictly controlled to be less than 50 ppb.[1]

-

Aqueous Stability: The compound is reported to be stable for at least 2 hours in water at concentrations of 5-10 mg/mL.[1] For long-term storage of solutions, it is advisable to conduct a specific stability study under the intended storage conditions.

-

Storage: The solid material should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[8]

Conclusion

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a compound of significant interest for chemical synthesis and drug discovery. This guide has synthesized the available public data and, more importantly, provided the robust, field-tested protocols necessary for researchers to determine its complete physicochemical profile. By understanding and experimentally verifying properties such as solubility, melting point, pKa, and spectral characteristics, scientists can confidently and effectively utilize this versatile building block in their research and development endeavors.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. FCKeditor - Resources Browser [nstu.ru]

- 4. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, with a focus on the scientific rationale behind its use.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in drug design. This compound, in particular, offers a versatile platform for chemical modification, enabling the exploration of novel chemical space in the pursuit of new therapeutics, especially in the realm of neurological disorders.[2] This guide aims to provide a deep understanding of this valuable compound, empowering researchers to leverage its full potential.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group (picoline) at the 2-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and experimental applications.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and its Hydrochloride Salt

| Property | 3-Amino-6-methoxy-2-picoline (Free Base) | This compound | Reference(s) |

| CAS Number | 186413-79-6 | 320577-63-7 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | [3][4] |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol | [3] |

| Appearance | White to off-white crystalline powder | Data not readily available; likely a crystalline solid | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | Expected to have higher water solubility | [5] |

| Melting Point | Data not readily available | Data not readily available | |

| Boiling Point | Data not readily available | Data not readily available |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a multi-step process, drawing from established methodologies for the synthesis of substituted pyridines.[6] The following protocol is a representative synthesis, with the rationale for each step explained.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Nitration of 2-Chloro-6-methylpyridine

-

Rationale: The initial step involves the introduction of a nitro group onto the pyridine ring. The electron-withdrawing nature of the chloro group and the ring nitrogen directs the electrophilic nitration to the 3-position.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, slowly add 2-chloro-6-methylpyridine at a temperature maintained below 10°C.

-

Gradually add a mixture of concentrated sulfuric acid and nitric acid, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-chloro-6-methyl-3-nitropyridine.

-

Step 2: Methoxylation of 2-Chloro-6-methyl-3-nitropyridine

-

Rationale: This step involves a nucleophilic aromatic substitution where the chloro group is replaced by a methoxy group. The presence of the electron-withdrawing nitro group facilitates this substitution.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-chloro-6-methyl-3-nitropyridine to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-methoxy-6-methyl-3-nitropyridine.

-

Step 3: Reduction of 2-Methoxy-6-methyl-3-nitropyridine

-

Rationale: The nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

-

Procedure (using Tin(II) Chloride):

-

Suspend 2-methoxy-6-methyl-3-nitropyridine in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, keeping the temperature below 30°C.

-

Stir the reaction mixture at room temperature for several hours until the reduction is complete.

-

Basify the reaction mixture with a strong base (e.g., sodium hydroxide solution) to precipitate the tin salts and the free amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-Amino-6-methoxy-2-picoline.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: The final step involves converting the free amine into its hydrochloride salt to improve its stability and handling properties.

-

Procedure:

-

Dissolve the crude 3-Amino-6-methoxy-2-picoline in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the organic solvent, and dry under vacuum to obtain this compound.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the picoline and methoxy groups, and the protons of the amino group (which may be broadened due to exchange).

-

¹³C NMR would show characteristic peaks for the carbon atoms of the pyridine ring and the substituent groups.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2][5] Its structural features are particularly relevant for targeting the central nervous system (CNS). The methoxy group can enhance metabolic stability and the amino group provides a key site for further chemical elaboration to modulate pharmacological activity and physicochemical properties.

While the specific mechanism of action for compounds directly derived from this scaffold is not extensively documented in publicly available literature, the broader class of aminopyridines has been investigated for a range of biological activities, including as kinase inhibitors and receptor modulators.[1] The development of novel derivatives based on this core structure could lead to new treatments for various neurological and other disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly for CNS-related targets. This guide provides a foundational understanding to aid researchers in the effective utilization of this important chemical entity.

References

- 1. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

safety and handling of 3-Amino-6-methoxy-2-picoline hydrochloride

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methoxy-2-picoline hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is compiled from safety data sheets of the free base and related pyridine compounds, as specific data for the hydrochloride salt is limited.

Chemical and Physical Properties

| Property | Value (for 3-Amino-6-methoxy-2-picoline) | Source |

| Chemical Name | 2-methoxy-6-methylpyridin-3-amine hydrochloride | PubChem[1] |

| Synonyms | 3-Amino-6-methoxy-2-methylpyridine HCl | - |

| CAS Number | 186413-79-6 (free base) | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₇H₁₁ClN₂O (hydrochloride); C₇H₁₀N₂O (free base) | PubChem[1] |

| Molecular Weight | 174.63 g/mol (hydrochloride); 138.17 g/mol (free base) | PubChem[1] |

| Appearance | Solid, white to off-white crystalline powder (expected) | Pipzine Chemicals[3] |

| Boiling Point | 246.7°C at 760 mmHg (free base) | ChemicalBook[2] |

| Flash Point | 103°C (free base) | ChemicalBook[2] |

| Density | 1.103 g/cm³ (free base) | ChemicalBook[2] |

| Solubility | Expected to be soluble in water; soluble in organic solvents like ethanol and methanol.[3] | Pipzine Chemicals[3] |

| Storage Temperature | 0-8°C, in a cool, dry, well-ventilated area is recommended.[3][4] | Chem-Impex[4], Pipzine Chemicals[3] |

Hazard Identification and Assessment

While a specific GHS classification for this compound is not available, data from related pyridine compounds suggest the following potential hazards. Users must handle this compound with the assumption that it is hazardous.

Potential GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral: May be harmful if swallowed.[5]

-

Skin Corrosion/Irritation: May cause skin irritation.[5] Studies on a similar compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, showed slight erythema upon skin contact.[6]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5] However, a 5% solution of a related compound did not produce eye irritation in rabbit studies.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]

Inhalation of pyridine-based compounds can lead to symptoms such as headaches, dizziness, respiratory irritation, nausea, and abdominal pain.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9] The workspace should have an adequate ventilation system in place.[9]

-

Safety Stations: A properly functioning emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes.[5][11]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a suitable respirator should be worn. All personnel requiring respirators must be enrolled in a respiratory protection program, including medical clearance and fit testing.[10]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing risk during routine laboratory procedures.

Workflow for Safe Handling of this compound

Caption: A workflow diagram illustrating the key steps for the safe handling of chemical compounds.

Protocol 1: Weighing Solid this compound

-

Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

-

Tare: Place a clean, tared weigh boat on the balance.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound from the storage container to the weigh boat. Perform this action slowly to minimize dust generation.

-

Seal: Immediately and tightly close the main storage container.[8]

-

Record: Record the final weight.

-

Cleanup: Carefully clean the spatula and any minor dust particles around the balance using a damp cloth or towel, ensuring the waste is disposed of as hazardous material.

Protocol 2: Preparing a Solution

-

Setup: In a chemical fume hood, place a properly sized beaker or flask on a stir plate. Add the calculated volume of the desired solvent.

-

Addition: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.

-

Rinsing: Rinse the weigh boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer of the compound.

-

Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[2] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.

Spill Response

-

Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent.[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9][10]

-

Large Spills: Evacuate the area immediately. Secure the area and prevent entry. Notify your institution's environmental health and safety (EHS) department and follow their emergency response procedures.

Storage and Disposal

Proper storage and disposal are vital for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] A recommended storage temperature is between 0-8°C.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][12]

-

Keep away from sources of heat, sparks, and open flames.[10][13]

-

The storage area should be clearly labeled and secured.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a compatible, sealed, and clearly labeled container.[10]

-

Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Conclusion

While this compound is a valuable compound in research and development, its handling requires a thorough understanding of its potential hazards and a disciplined approach to safety. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

- 1. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]

- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Material Safety of 3-Amino-6-methoxy-2-picoline hydrochloride

Section 1: Chemical Identification and Inferred Physicochemical Properties

-

Systematic Name: 6-methoxy-2-methylpyridin-3-amine hydrochloride

-

Common Synonyms: 3-Amino-6-methoxy-2-picoline HCl

-

Inferred Molecular Formula: C₇H₁₁ClN₂O

-

Inferred Molecular Weight: 174.63 g/mol

While experimental data for the hydrochloride salt is limited, the properties of its free base, 3-Amino-2-methoxy-6-picoline (CAS: 186413-79-6) , and related methoxypyridines offer valuable insights.[1][2] This compound is noted for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure, featuring an amino group and a methoxy substituent on a picoline backbone, allows for significant reactivity, making it a valuable building block in medicinal chemistry.[3]

Table 1: Comparative Physicochemical Properties of Analogous Compounds

| Property | 3-Amino-2-methoxy-6-picoline (Free Base) | 2-Methoxypyridine | 4-Methoxypyridine |

| Molecular Formula | C₇H₁₀N₂O[2] | C₆H₇NO[4] | C₆H₇NO[5] |

| Molecular Weight | 138.17 g/mol [1][2] | 109.13 g/mol [4] | 109.13 g/mol [5] |

| Physical State | Solid (crystalline powder)[6] | Colorless liquid[4] | Liquid |

| Solubility | Limited solubility in water; soluble in some organic solvents.[6] | Data not available | Data not available |

Section 2: Hazard Identification and Analysis

A definitive hazard profile for 3-Amino-6-methoxy-2-picoline hydrochloride has not been established. By analyzing the GHS (Globally Harmonized System) classifications of similar aminopyridine and methoxypyridine derivatives, a precautionary approach is warranted. It is prudent to assume this compound may exhibit a range of hazards, including acute toxicity, skin and eye irritation, and respiratory irritation.

Table 2: GHS Hazard Classifications of Structurally Related Compounds

| Compound | GHS Hazard Statements |

| 2-Methoxypyridine | H226: Flammable liquid and vapor; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[4][7] |

| 3-Methoxypyridine | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[8] |

| 4-Methoxypyridine | Combustible liquid; Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[5] |

Inferred Hazard Profile

Caption: Potential hazards of this compound inferred from analogous compounds.

Section 3: Safe Handling and Storage Protocols

Based on the potential hazards, the following protocols are recommended for safe handling and storage:

Handling

-

Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a full-face shield, and a flame-retardant lab coat.[7][8]

-

Personal Hygiene: Rigorous personal hygiene practices must be followed. Wash hands and exposed skin thoroughly with soap and water after handling.[5] Eating, drinking, or smoking is strictly prohibited in laboratory areas where this compound is handled.[5]

-

Ignition and Static Control: The compound should be kept away from all sources of ignition, including heat, sparks, and open flames.[5][7] Employ grounding and bonding techniques to prevent static electricity discharge.[7]

Storage

-

Container Integrity: Store in a tightly sealed, clearly labeled container.[5][7][8]

-

Storage Conditions: The storage area should be cool, dry, and well-ventilated.[5][7][8]

-

Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.[5][8]

Section 4: Emergency Procedures and First-Aid Measures

In the event of accidental exposure, adhere to the following first-aid protocols and seek immediate medical attention. Provide the attending medical personnel with this safety guide.

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is labored, administer oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Remove all contaminated clothing and footwear. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid tissues. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention and contact a Poison Control Center.[5][8]

Section 5: Recommended Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is crucial. The following represents the minimum recommended protection:

-

Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are required. A face shield should be worn for splash-prone operations.[7][8]

-

Dermal Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use. A chemically resistant apron or a full lab coat is also necessary.

-

Respiratory Protection: For operations that may generate dust, aerosols, or vapors, or for work outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.

Workflow for Safe Chemical Handling

Caption: A systematic workflow for the safe handling of potentially hazardous chemical compounds.

Section 6: Stability and Reactivity Profile

-

Chemical Stability: The compound is presumed to be stable under standard laboratory conditions (ambient temperature and pressure).[5][8]

-

Conditions to Avoid: Exposure to excessive heat, open flames, sparks, and other ignition sources should be avoided.[5][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8]

-

Hazardous Decomposition Products: Thermal decomposition or combustion may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

-

Hazardous Polymerization: This phenomenon is not anticipated to occur.[5][8]

Section 7: Toxicological and Ecological Information

No specific toxicological or ecotoxicological data for this compound are available. The toxicological properties have not been fully investigated.[5] Based on data from analogous compounds, there is a potential for harm if swallowed, in contact with skin, or if inhaled.[5] A comprehensive toxicological evaluation would be necessary to fully characterize its profile.

Section 8: Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste. Disposal should be carried out through a licensed waste disposal contractor and in strict accordance with all applicable local, state, and federal regulations.[5][7][8] Under no circumstances should this chemical be released into the environment or sewer systems.

Section 9: Transport Information

Specific transportation regulations for this compound are not available. However, based on the properties of related compounds such as 2-Methoxypyridine, it may be classified as a flammable liquid for transport purposes. All shipping and transport must comply with the relevant national and international regulations.

References

- 1. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Navigating the Chemical Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Properties, Synthesis, and Applications of the Versatile Pyridine Derivative, 3-Amino-6-methoxy-2-picoline hydrochloride.

This in-depth guide serves as a critical resource for professionals in the pharmaceutical and chemical research sectors, providing a thorough examination of this compound. This compound, a key building block in modern medicinal chemistry, holds significant potential in the development of novel therapeutics. This document offers a consolidated repository of its nomenclature, chemical and physical characteristics, a detailed synthesis protocol, and its burgeoning applications in drug discovery, particularly in the fields of neurodegenerative disease and oncology.

Chemical Identity and Nomenclature: Establishing a Clear Profile

This compound is a pyridine derivative characterized by an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position, presented as a hydrochloride salt. The inherent complexity of chemical nomenclature has led to a variety of synonyms for this compound, which can create ambiguity in research and procurement. A clear understanding of these alternative names is paramount for accurate scientific communication.

The most prevalent synonyms and identifiers for this compound are detailed below:

Table 1: Synonyms and Identifiers for this compound and its Free Base

| Compound Form | Systematic Name | Common Synonyms | CAS Registry Number(s) |

| Hydrochloride Salt | 6-methoxy-2-methylpyridin-3-amine hydrochloride | 3-Amino-6-methoxy-2-picoline HCl | 320577-63-7[1][2][3], 1159811-56-9[4][5] |

| Free Base | 6-methoxy-2-methylpyridin-3-amine | 3-Amino-6-methoxy-2-picoline, 3-Amino-6-methoxy-2-methylpyridine | 52090-56-9[6][7] |

| Related Dihydrochloride | 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 3-Amino-6-methoxy-2-(methylamino)pyridine dihydrochloride | 83732-72-3[8] |

It is crucial for researchers to cross-reference these identifiers to ensure the procurement and application of the correct chemical entity for their specific experimental needs. The hydrochloride salt form is often preferred in experimental setting due to its enhanced stability and solubility.[9]

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties dictate its behavior in various solvents and reaction conditions.

Table 2: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | [7],[10] |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol | [7],[10] |

| Appearance | Solid or Liquid | Crystalline Powder | [7] |

| Storage Conditions | 2-8°C, dry, inert atmosphere | Room Temperature | [6] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. While multiple synthetic routes can be envisioned for this compound, a common and effective strategy involves the reduction of a nitro-substituted pyridine precursor. The following protocol is a representative synthesis based on established chemical principles for analogous compounds.

Experimental Protocol: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride

This protocol details the synthesis of a closely related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, which follows a similar synthetic logic.[11]

Step 1: Methoxylation of 2-amino-6-chloro-3-nitropyridine

-

To a solution of sodium methoxide in methanol, add 2-amino-6-chloro-3-nitropyridine.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-6-methoxy-3-nitropyridine.

Causality: The nucleophilic aromatic substitution of the chloro group with a methoxy group is facilitated by the electron-withdrawing nitro group.

Step 2: Reduction of the Nitro Group

-

Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid at room temperature.[11]

-

Cool the solution to approximately 15°C.[11]

-

Slowly add a reducing agent, such as stannous chloride dihydrate, to the reaction mixture.[11]

-

Heat the reaction to 35-40°C and stir for 5-6 hours, monitoring by TLC.[11]

-

Once the reaction is complete, cool the mixture to 20°C and stir for an additional hour to facilitate precipitation of the product.[11]

-

Collect the precipitated 2,3-diamino-6-methoxypyridine dihydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Causality: The nitro group is selectively reduced to an amino group in the presence of a suitable reducing agent under acidic conditions, directly yielding the dihydrochloride salt.

Caption: Synthetic workflow for a related diaminopyridine dihydrochloride.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its utility spans several therapeutic areas, with notable examples in neurodegenerative diseases and oncology.

Central Nervous System (CNS) Applications: Imaging Neurodegeneration

A critical area of application for aminopyridine derivatives is in the development of Positron Emission Tomography (PET) imaging agents for neurodegenerative diseases such as Parkinson's disease.[1][12] The fibrillary aggregation of α-synuclein is a key pathological hallmark of Parkinson's, and PET tracers that can selectively bind to these aggregates are urgently needed for early diagnosis and monitoring of disease progression.[1][3]

Researchers have utilized a structurally similar compound, 6-methoxypyridin-3-amine, in the synthesis of novel quinoline-amine derivatives.[13][14] These derivatives have demonstrated high binding affinity for α-synuclein aggregates, making them promising candidates for development as PET radioligands.[13][14] The synthesis of these molecules often employs a Buchwald-Hartwig amination reaction to couple the aminopyridine core with a quinoline moiety.[13]

Caption: Application of aminopyridine derivatives in developing PET ligands for Parkinson's.

Oncology: Targeting Key Signaling Pathways

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of tumorigenesis.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[15] Several aminopyridine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[4][15] For instance, pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity, thereby reducing the levels of oncogenic proteins like cMYC and MYCN.[5]

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[16][17] Its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of cancer drug discovery.[6] Aminopyridine and related heterocyclic structures are integral components of many potent and selective inhibitors of PI3K, Akt, and mTOR.[16] For example, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed as PI3K inhibitors.[10]

Caption: Inhibition of key oncogenic signaling pathways by aminopyridine-based compounds.

Conclusion

This compound is a synthetically versatile and medicinally significant molecule. Its utility as a foundational building block in the creation of targeted therapies for neurodegenerative diseases and cancer underscores its importance in modern drug discovery. This guide provides a comprehensive, albeit not exhaustive, overview to aid researchers in harnessing the full potential of this valuable chemical entity. A thorough understanding of its nomenclature, properties, and reactive potential is the first step toward innovative therapeutic design.

References

- 1. researchgate.net [researchgate.net]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. download.atlantis-press.com [download.atlantis-press.com]

- 15. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Amino-6-methoxy-2-picoline HCl

Foreword: Bridging Theory and Practice for a Novel Pyridine Derivative

Welcome to this comprehensive technical guide on 3-Amino-6-methoxy-2-picoline hydrochloride (HCl). This document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the nuanced properties of substituted pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the interplay of its substituents is paramount for rational drug design and the development of novel functional materials.[1]

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a holistic view that integrates theoretical predictions with practical, field-proven insights. Due to the limited availability of direct experimental data for this specific hydrochloride salt in publicly accessible literature, this guide will take a unique approach. We will first establish a theoretical baseline for the parent compound, 3-Amino-6-methoxy-2-methylpyridine, by leveraging data from closely related analogs. Subsequently, we will propose a robust, scientifically grounded, hypothetical synthesis protocol and predict the spectral characteristics of the final hydrochloride salt. This methodology serves as a powerful predictive tool, enabling researchers to anticipate the behavior of this compound and design experiments with a higher probability of success. Every step and prediction is rooted in established chemical principles and supported by authoritative references, ensuring a self-validating and trustworthy framework.

Section 1: Foundational Understanding of the Core Moiety

The subject of our investigation is 3-Amino-6-methoxy-2-picoline HCl, a molecule that combines several key functional groups on a pyridine ring: an amino group, a methoxy group, and a methyl group (picoline). These substituents are expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. Such substituted pyridines are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, with applications in areas like neurological disorders and the development of antimicrobial and anti-inflammatory agents.[1]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 3-Amino-6-methoxy-2-picoline HCl is scarce. However, we can infer its probable characteristics by examining the properties of the free base, 3-Amino-6-methoxy-2-methylpyridine, and a closely related isomer, 3-Amino-2-methoxy-6-picoline.

| Property | 3-Amino-6-methoxy-2-methylpyridine (Predicted/Reported for free base) | 3-Amino-2-methoxy-6-picoline (Computed) | 3-Amino-6-methoxy-2-picoline HCl (Predicted) |

| Molecular Formula | C7H10N2O[2] | C7H10N2O[3] | C7H11ClN2O[4] |

| Molecular Weight | 138.17 g/mol [2] | 138.17 g/mol [3] | 174.63 g/mol [4] |

| Appearance | Solid (white or off-white)[2] | Dark brown liquid[5] | Crystalline solid |

| Melting Point | ~40-45 °C[2] | Not available | Higher than the free base due to salt formation |

| Boiling Point | ~250-260 °C[2] | 246.688 °C at 760 mmHg[5] | Decomposes upon strong heating |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, dichloromethane[2] | Not available | Soluble in water and polar protic solvents |

| pKa | ~9-10 (for the amino group)[2] | Not available | The pyridinium ion will have a pKa in the acidic range |

| LogP (Computed) | Not available | 0.9[3] | Lower than the free base due to increased polarity |

Causality Behind the Predictions: The hydrochloride salt is expected to be a crystalline solid with a higher melting point and greater water solubility compared to its free base. This is a direct consequence of the ionic character introduced by the protonation of the pyridine nitrogen or the exocyclic amino group by hydrochloric acid. The increased polarity will also lead to a lower octanol-water partition coefficient (LogP).

Section 2: A Proposed Pathway to Synthesis

Retrosynthetic Analysis

Our target molecule can be conceptually disconnected to reveal plausible starting materials. A logical approach is the amination of a halogenated precursor, a widely used transformation in organic synthesis.

Caption: Retrosynthetic analysis of 3-Amino-6-methoxy-2-picoline HCl.

Hypothetical Experimental Protocol

This protocol is designed to be a self-validating system, with each step leading to a characterizable intermediate.

Step 1: Bromination of a Suitable Picoline Precursor

The initial step would involve the selective bromination of a commercially available 2-methyl-6-methoxypyridine at the 3-position.

-

Rationale: The methoxy group at the 6-position and the methyl group at the 2-position are both ortho-, para-directing activators. The 3- and 5-positions are electronically enriched, making them susceptible to electrophilic substitution. Steric hindrance from the adjacent methyl group might favor substitution at the 3-position.

-

Procedure:

-

To a solution of 2-methyl-6-methoxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-methoxy-2-picoline.

-

Step 2: Copper-Catalyzed Amination

The bromo-intermediate can then be subjected to a copper-catalyzed amination reaction to introduce the amino group at the 3-position.[6]

-

Rationale: Copper-catalyzed amination is a well-established method for forming C-N bonds with aryl halides. It offers good functional group tolerance and generally proceeds under milder conditions than palladium-catalyzed reactions.

-

Procedure:

-

To a pressure-rated reaction vessel, add 3-bromo-6-methoxy-2-picoline (1.0 eq), copper(I) oxide (Cu₂O) (0.05 eq), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.1 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Add aqueous ammonia (excess) and a solvent such as ethylene glycol.

-

Seal the vessel and heat to 60-80 °C for 16-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 3-amino-6-methoxy-2-picoline.

-

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve stability and aqueous solubility.

-

Rationale: The formation of a hydrochloride salt is a standard procedure in pharmaceutical development to convert a basic compound into a more handleable and often crystalline form.

-

Procedure:

-

Dissolve the purified 3-amino-6-methoxy-2-picoline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 3-amino-6-methoxy-2-picoline HCl.

-

Caption: Proposed workflow for the synthesis of 3-Amino-6-methoxy-2-picoline HCl.

Section 3: Predicted Spectroscopic Data for 3-Amino-6-methoxy-2-picoline HCl

The following spectral data are predictions based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions provide a valuable reference for the characterization of the synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆, δ in ppm)

-

Rationale: The spectrum is predicted in DMSO-d₆, a common solvent for amine salts. The protonation of the pyridine nitrogen will cause a downfield shift of the aromatic protons. The chemical shifts are estimated based on data for similar pyridine derivatives.[7][8] The broad signals for the amino and ammonium protons are expected due to exchange with residual water and quadrupolar broadening from the nitrogen atom.

-

δ ~7.5-7.7 (d, 1H): Aromatic proton at the 4-position.

-

δ ~6.8-7.0 (d, 1H): Aromatic proton at the 5-position.

-

δ ~4.0-5.0 (br s, 3H): Protons of the -NH₃⁺ group (or a combination of -NH₂ and pyridinium N⁺-H).

-

δ ~3.9 (s, 3H): Methoxy (-OCH₃) protons.

-

δ ~2.5 (s, 3H): Methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆, δ in ppm)

-

Rationale: The carbon chemical shifts are predicted based on the expected electronic environment of each carbon atom and by comparison with related structures.[6][7] The carbons attached to nitrogen and oxygen will be the most downfield.

-

δ ~160-165: C6 (attached to the methoxy group).

-

δ ~145-150: C2 (attached to the methyl group).

-

δ ~130-135: C4.

-

δ ~120-125: C3 (attached to the amino group).

-

δ ~110-115: C5.

-

δ ~55-60: Methoxy carbon (-OCH₃).

-

δ ~15-20: Methyl carbon (-CH₃).

Predicted FT-IR Spectrum (KBr, cm⁻¹)

-

Rationale: The predicted IR absorbances are based on characteristic vibrational frequencies of the functional groups present in the molecule. The formation of the ammonium salt will introduce new bands and shift existing ones.[9][10]

-

3200-3400 (broad): N-H stretching vibrations of the amino group.

-

2800-3100 (broad): N⁺-H stretching of the pyridinium ion.

-

2950-3050: C-H stretching of the aromatic and methyl groups.

-

~1600-1650: N-H bending vibrations and C=C/C=N stretching of the pyridine ring.

-

~1450-1550: Aromatic ring stretching vibrations.

-

~1250-1300: Asymmetric C-O-C stretching of the methoxy group.

-

~1000-1050: Symmetric C-O-C stretching of the methoxy group.

Predicted Mass Spectrum (EI)

-

Rationale: In electron ionization mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion of the free base would be observed.

-

m/z 138 (M⁺): Molecular ion of the free base (3-Amino-6-methoxy-2-picoline).

-

m/z 123: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 108: Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the molecular ion.

-

m/z 94: Further fragmentation of the pyridine ring.

Section 4: Potential Applications and Future Directions

3-Amino-6-methoxy-2-picoline HCl, as a substituted pyridine, holds significant potential as a key building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: Its structure makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[1]

-

Agrochemical Development: The pyridine core is a common feature in many modern pesticides and herbicides. This compound could serve as a precursor for the development of new crop protection agents.[1]

-

Materials Science: The amino and methoxy groups can act as ligands for metal coordination, opening up possibilities for the design of novel catalysts, sensors, and functional materials.

The theoretical and predictive framework laid out in this guide provides a solid foundation for initiating research on this promising compound. Experimental validation of the proposed synthesis and spectroscopic characterization will be the crucial next steps in unlocking its full potential.

References

- 1. FCKeditor - Resources Browser [nstu.ru]

- 2. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 3. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Aminopyridine [webbook.nist.gov]

Spectroscopic Data for 2-Methoxy-6-methylpyridin-3-amine: A Technical Guide for Researchers

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-methoxy-6-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the characterization and quality control of 2-methoxy-6-methylpyridin-3-amine and related compounds.

Introduction: The Significance of Spectroscopic Characterization

2-Methoxy-6-methylpyridin-3-amine (C₇H₁₀N₂O, Molar Mass: 138.17 g/mol ) is a heterocyclic amine whose utility in synthetic chemistry is predicated on the precise understanding of its structure and purity.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture and confirming the identity of synthesized compounds. This guide provides a detailed projection of the spectroscopic signatures of 2-methoxy-6-methylpyridin-3-amine, enabling researchers to validate their synthetic outcomes.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of 2-methoxy-6-methylpyridin-3-amine, including the substituted pyridine ring, the primary amine, the methoxy group, and the methyl group, each contribute distinct signals in its various spectra.

Caption: Molecular structure of 2-methoxy-6-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the methyl and methoxy groups.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Justification |

| ~ 6.8 - 7.2 | Doublet | 1H | H-4 | Aromatic proton ortho to the electron-donating amine group and meta to the methoxy group. |

| ~ 6.3 - 6.7 | Doublet | 1H | H-5 | Aromatic proton ortho to the methoxy group and meta to the amine group. |

| ~ 3.8 - 4.2 | Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they may appear as a broad singlet. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~ 2.4 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule. Aromatic carbons will appear in the downfield region, while the aliphatic carbons of the methyl and methoxy groups will be in the upfield region.

| Predicted Chemical Shift (δ) ppm | Assignment | Justification |

| ~ 155 - 160 | C-2 | Carbon bearing the methoxy group, significantly deshielded. |

| ~ 145 - 150 | C-6 | Carbon bearing the methyl group. |

| ~ 135 - 140 | C-3 | Carbon bearing the amine group. |

| ~ 115 - 120 | C-4 | Aromatic CH. |

| ~ 105 - 110 | C-5 | Aromatic CH, shielded by the ortho methoxy group. |

| ~ 53 - 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. The exact shift can be influenced by the conformation of the methoxy group relative to the aromatic ring.[2] |

| ~ 20 - 25 | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Amino-6-methoxy-2-picoline Hydrochloride

Introduction

3-Amino-6-methoxy-2-picoline hydrochloride is a highly versatile heterocyclic building block that serves as a valuable starting material in the synthesis of a diverse array of chemical entities for drug discovery and medicinal chemistry. Its structure, featuring a reactive primary amino group, an electron-donating methoxy group, and a pyridine core, allows for a wide range of chemical modifications. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2][3][4][5] Derivatives of 3-amino-2-picoline have been explored for various therapeutic applications, including the development of antineoplastic agents.[6]

This guide provides detailed protocols for the synthesis of novel derivatives from this compound, focusing on three robust and widely applicable synthetic methodologies: Amide Bond Formation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. These methods enable the generation of compound libraries with diverse functionalities, which are essential for structure-activity relationship (SAR) studies in drug development.

Core Synthetic Methodologies

The primary amino group on the 3-Amino-6-methoxy-2-picoline scaffold is the key handle for derivatization. The following sections detail the protocols for its functionalization.

Amide Bond Formation: Coupling with Carboxylic Acids

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[7][8] The reaction involves the coupling of the primary amine of 3-Amino-6-methoxy-2-picoline with a carboxylic acid in the presence of a coupling agent. This method allows for the introduction of a vast array of side chains, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Protocol: General Procedure for Amide Bond Formation using HATU

Materials and Reagents:

-

This compound

-

Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-